

# Technical Guide: Physical and Chemical Properties of 2-Acetoxycyclohexanone

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Acetoxycyclohexanone

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## Introduction

**2-Acetoxycyclohexanone**, also known as (2-oxocyclohexyl) acetate, is a keto-ester of significant interest in synthetic organic chemistry. Its bifunctional nature, possessing both a ketone and an ester group, makes it a versatile intermediate for the synthesis of a wide range of more complex molecules, including pharmaceuticals and natural products. This technical guide provides a comprehensive overview of the known physical and chemical properties of **2-acetoxycyclohexanone**, detailed experimental protocols for its synthesis and characterization, and a visualization of its synthetic pathway.

## Core Physical and Chemical Properties

Due to the limited availability of experimentally determined data, the following table includes predicted physical properties for **2-acetoxycyclohexanone**. These values are computationally derived and should be considered as estimates.

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>12</sub> O <sub>3</sub>	PubChem[1]
Molecular Weight	156.18 g/mol	PubChem[1]
CAS Number	17472-04-7	PubChem[1]
IUPAC Name	(2-oxocyclohexyl) acetate	PubChem[1]
Boiling Point (Predicted)	230.8 °C at 760 mmHg	Guidechem[2]
Density (Predicted)	1.08 g/mL	Guidechem[2]
Refractive Index (Predicted)	1.455	Guidechem[2]
Flash Point (Predicted)	94.8 °C	Guidechem[2]
LogP (Predicted)	0.29	Guidechem[2]

## Synthesis of 2-Acetoxycyclohexanone

A common method for the synthesis of  $\alpha$ -acetoxy ketones is the oxidation of the corresponding ketone with lead tetraacetate. This reaction proceeds via an enol intermediate, which is then acetoxyated.

## Experimental Protocol: Synthesis via Lead Tetraacetate Oxidation

Materials:

- Cyclohexanone
- Lead tetraacetate (Pb(OAc)<sub>4</sub>)
- Glacial acetic acid
- Benzene (or other suitable aprotic solvent)
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>) solution

- Saturated aqueous sodium chloride (NaCl) solution (brine)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Diatomaceous earth (optional)

#### Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclohexanone in a suitable aprotic solvent such as benzene or glacial acetic acid.
- **Addition of Oxidant:** To the stirred solution, add lead tetraacetate in small portions. The reaction is often exothermic, and the temperature should be monitored and controlled, typically by using an ice bath.
- **Reaction Monitoring:** The progress of the reaction can be monitored by testing for the presence of unreacted lead tetraacetate. A simple method is to take a small aliquot of the reaction mixture and add it to water; a brown precipitate of lead dioxide ( $\text{PbO}_2$ ) indicates the presence of unreacted lead tetraacetate.
- **Work-up:** Once the reaction is complete (as indicated by the disappearance of lead tetraacetate), the reaction mixture is cooled to room temperature. If a precipitate of lead diacetate has formed, it can be removed by filtration, possibly with the aid of a filter agent like diatomaceous earth.
- **Extraction:** The filtrate is then transferred to a separatory funnel and washed successively with water, saturated aqueous sodium bicarbonate solution (to neutralize any remaining acetic acid), and finally with brine.
- **Drying and Solvent Removal:** The organic layer is separated, dried over an anhydrous drying agent (e.g.,  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ ), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- **Purification:** The crude **2-acetoxycyclohexanone** can be purified by vacuum distillation to yield the final product.

## Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the structure and purity of the synthesized **2-acetoxycyclohexanone**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum of **2-acetoxycyclohexanone** is expected to show characteristic signals for the acetyl protons (a singlet around  $\delta$  2.1-2.2 ppm) and the proton at the  $\alpha$ -carbon bearing the acetoxy group (a multiplet, likely a doublet of doublets, at a downfield chemical shift, typically in the range of  $\delta$  5.0-5.5 ppm, due to the deshielding effect of the adjacent carbonyl and ester groups). The remaining cyclohexyl protons would appear as a complex series of multiplets in the upfield region ( $\delta$  1.5-2.5 ppm).
- $^{13}\text{C}$  NMR: The carbon NMR spectrum provides key information about the carbon framework. The carbonyl carbon of the ketone is expected to resonate at a significantly downfield chemical shift (around  $\delta$  200-210 ppm). The carbonyl carbon of the acetate group would appear around  $\delta$  170 ppm. The carbon bearing the acetoxy group would be found in the range of  $\delta$  70-80 ppm, and the methyl carbon of the acetate group would be observed around  $\delta$  20-22 ppm. The remaining methylene carbons of the cyclohexane ring would appear in the upfield region. A  $^{13}\text{C}$  NMR spectrum for **2-acetoxycyclohexanone** is available in the PubChem database<sup>[1]</sup>.

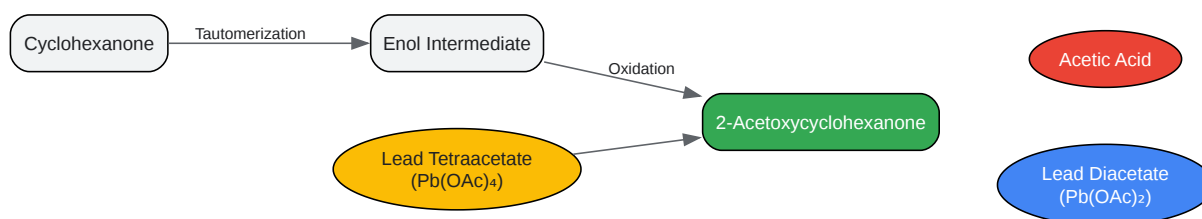
### Infrared (IR) Spectroscopy

The IR spectrum of **2-acetoxycyclohexanone** will be characterized by two strong absorption bands in the carbonyl region.

- C=O Stretch (Ketone): A strong absorption band is expected around 1725-1740  $\text{cm}^{-1}$ .
- C=O Stretch (Ester): Another strong absorption band is expected at a slightly higher wavenumber, typically around 1740-1750  $\text{cm}^{-1}$ .
- C-O Stretch (Ester): A strong band corresponding to the C-O stretching vibration of the ester group is expected in the region of 1200-1250  $\text{cm}^{-1}$ .
- C-H Stretch: Aliphatic C-H stretching vibrations will be observed just below 3000  $\text{cm}^{-1}$ .

## Visualization of the Synthetic Pathway

The following diagram illustrates the synthesis of **2-acetoxycyclohexanone** from cyclohexanone.



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Caption: Synthesis of **2-Acetoxycyclohexanone** from Cyclohexanone.

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## References

- 1. 2-Acetoxycyclohexanone | C<sub>8</sub>H<sub>12</sub>O<sub>3</sub> | CID 140237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- To cite this document: BenchChem. [Technical Guide: Physical and Chemical Properties of 2-Acetoxycyclohexanone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15341637#physical-properties-of-2-acetoxycyclohexanone]

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